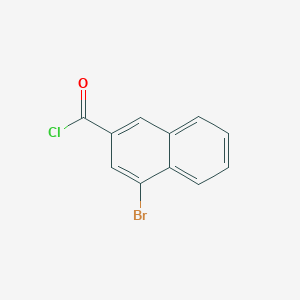

4-Bromo-2-naphthoyl chloride

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H6BrClO |

|---|---|

Molekulargewicht |

269.52 g/mol |

IUPAC-Name |

4-bromonaphthalene-2-carbonyl chloride |

InChI |

InChI=1S/C11H6BrClO/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6H |

InChI-Schlüssel |

HRHJMUDIGYWLMN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)C(=O)Cl |

Herkunft des Produkts |

United States |

Sophisticated Synthetic Methodologies for 4 Bromo 2 Naphthoyl Chloride

Regioselective Bromination Strategies Preceding Acyl Chloride Formation

The cornerstone of synthesizing 4-Bromo-2-naphthoyl chloride is the effective preparation of its precursor, 4-bromo-2-naphthoic acid. Achieving the desired 4-bromo substitution pattern on the 2-naphthoic acid scaffold is a significant challenge due to the complex electronics of the naphthalene (B1677914) ring system.

Direct electrophilic bromination of 2-naphthoic acid presents a challenge in regioselectivity. The carboxylic acid group is a deactivating and meta-directing group in benzene (B151609) systems. However, in naphthalene, the directing effects are more complex. The most activated positions for electrophilic attack on naphthalene are C1 and C8 (alpha positions). In 2-substituted naphthalenes, the incoming electrophile is directed to the 1, 3, 5, and 8 positions. The presence of the deactivating carboxyl group at C2 favors substitution at the 5 and 8 positions of the adjacent ring.

To achieve the desired 4-bromo isomer, specialized brominating agents and catalysts are often employed. Systems such as N-bromosuccinimide (NBS) in strong acids like concentrated sulfuric acid can be used to achieve monobromination of deactivated aromatic compounds. organic-chemistry.org Zeolites and other microporous catalysts can also be used to enhance para-selectivity in brominations, which, in this context, would favor substitution at positions other than the desired C4. researchgate.net Therefore, direct bromination is often a less favored route due to the potential for a mixture of isomers, requiring extensive purification.

| Brominating System | Substrate Type | Selectivity | Reference |

| N-Bromosuccinimide (NBS) / H₂SO₄ | Deactivated Aromatics | Mono-bromination | organic-chemistry.org |

| Br₂ / SO₂Cl₂ / Zeolite | Chlorobenzene | High para-selectivity | researchgate.net |

| NBS / Aqueous Conditions | Activated Aromatics | High regioselectivity | organic-chemistry.org |

To circumvent the regioselectivity issues of direct bromination, multi-step syntheses involving organometallic intermediates are often employed. These routes offer greater control over the placement of the bromo and carboxyl functionalities.

A common strategy involves the use of a Sandmeyer-type reaction. This process can start from 6-amino-2-naphthoic acid, which undergoes diazotization followed by a reaction with a copper(I) bromide source to introduce the bromine at the desired position. google.com This method provides high yields and purity of the resulting 6-bromo-2-naphthoic acid, which is an isomer of the target precursor. A similar approach starting from a different amino-naphthoic acid would be required for the 4-bromo isomer.

Another powerful organometallic approach is the ipso-substitution of a boronic acid. Aryl boronic acids can react with N-bromosuccinimide to yield the corresponding bromo-arene with high regioselectivity, as the bromine atom replaces the boronic acid group. organic-chemistry.org This would involve the synthesis of 2-naphthoic acid-4-boronic acid, which is a challenging intermediate to prepare.

Optimized Acyl Chloride Formation from 4-Bromo-2-naphthoic Acid

Once 4-bromo-2-naphthoic acid is obtained, it is converted to the more reactive acyl chloride. This transformation is a standard procedure in organic synthesis, with several reliable reagents available.

The conversion of carboxylic acids to acyl chlorides is most commonly achieved using thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). chemguide.co.uklibretexts.org

Thionyl Chloride (SOCl₂): This is a widely used and cost-effective reagent. The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. chemguide.co.ukmasterorganicchemistry.com This simplifies purification, as the byproducts can be easily removed. The reaction can be run neat or in an inert solvent and is often catalyzed by a few drops of N,N-dimethylformamide (DMF). masterorganicchemistry.comcommonorganicchemistry.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is a milder and more selective reagent than thionyl chloride. wikipedia.org It is often used for substrates that are sensitive to the harsher conditions of SOCl₂ or PCl₅. The reaction is typically run at room temperature in an inert solvent like dichloromethane (B109758) (DCM) with a catalytic amount of DMF. commonorganicchemistry.com The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are all gaseous, which facilitates workup. wikipedia.org

Phosphorus Pentachloride (PCl₅): PCl₅ is a strong chlorinating agent that reacts readily with carboxylic acids. chemguide.co.ukchemguide.co.uk The reaction produces the acyl chloride and phosphorus oxychloride (POCl₃) as a liquid byproduct, which must be separated from the product by distillation. chemguide.co.uk Phosphorus trichloride (B1173362) (PCl₃) can also be used, which produces phosphorous acid as a byproduct. chemguide.co.ukresearchgate.net

| Reagent | Formula | Byproducts | Phase of Byproducts | Advantages | Disadvantages |

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gas | Inexpensive, volatile byproducts | Harsh conditions may not be suitable for sensitive substrates |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Gas | Mild conditions, volatile byproducts, high selectivity | More expensive than thionyl chloride |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Liquid, Gas | Highly reactive | Liquid byproduct requires separation (distillation) |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Solid | Effective | Solid byproduct requires filtration |

While traditional reagents are effective, research continues into developing novel systems for acyl halide formation that offer improved performance. The use of N,N-disubstituted formamides, such as DMF, as catalysts is well-established. These catalysts react with the chlorinating agent to form a Vilsmeier reagent, which is the active species in the catalytic cycle. wikipedia.orggoogle.com This catalytic approach allows for milder reaction conditions and can improve yields.

Other catalyst systems and reagents are being explored to further enhance the efficiency and environmental profile of acyl chloride synthesis. For instance, methods that improve the atom efficiency of reagents like PCl₃ are of significant interest. researchgate.net

Mechanistic Investigations of 4 Bromo 2 Naphthoyl Chloride Reactivity

Detailed Studies of Nucleophilic Acyl Substitution Reactions

The most prominent reaction pathway for 4-Bromo-2-naphthoyl chloride involves the acyl chloride group, which is highly reactive toward nucleophiles. libretexts.orgchemistrysteps.com These reactions proceed via a characteristic two-step addition-elimination mechanism. libretexts.orgvanderbilt.edu In the first step, the nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. vanderbilt.edu In the second step, the carbonyl double bond reforms, and the chloride ion, being an excellent leaving group, is eliminated.

Amidation and Esterification Pathways

Amidation: this compound reacts rapidly with ammonia, primary amines, or secondary amines to form the corresponding amides. chemistrysteps.comuomustansiriyah.edu.iq The reaction is typically carried out in the presence of a base (often an excess of the amine itself) to neutralize the hydrogen chloride (HCl) byproduct. uomustansiriyah.edu.iq The mechanism follows the general nucleophilic acyl substitution pathway where the nitrogen atom of the amine acts as the nucleophile. vanderbilt.edu

Esterification: The reaction of this compound with alcohols or phenols yields esters. uomustansiriyah.edu.iqyoutube.com Due to the high reactivity of the acyl chloride, this conversion often proceeds readily without the need for an acid catalyst. tldl.club A non-nucleophilic base like pyridine (B92270) is frequently added to scavenge the generated HCl. chemistrysteps.com The oxygen atom of the alcohol serves as the nucleophile, attacking the carbonyl carbon to initiate the substitution. tldl.club

| Reaction | Nucleophile | Product Type | General Mechanism |

|---|---|---|---|

| Amidation | Amine (R-NH₂) | Amide | Nucleophilic addition of amine to carbonyl, followed by elimination of chloride. vanderbilt.edu |

| Esterification | Alcohol (R-OH) | Ester | Nucleophilic addition of alcohol to carbonyl, followed by elimination of chloride. tldl.club |

Thioamidation and Thiourea (B124793) Derivative Formation

Thioamidation: While direct conversion to a thioamide is less common, they can be synthesized through multi-step processes or by using specific thionating reagents. chemistryviews.orgmdpi.comchemrxiv.org One approach involves the conversion of the corresponding amide using a sulfurating agent.

Thiourea Derivative Formation: A more extensively studied pathway is the formation of N-acyl thiourea derivatives. This is typically achieved through a two-step, one-pot synthesis. neliti.com First, this compound is reacted with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), to form an in-situ 4-bromo-2-naphthoyl isothiocyanate intermediate. neliti.comnih.govrsc.org This highly reactive intermediate is not isolated but is subsequently treated with a primary or secondary amine. nih.govgoogle.com The amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the stable N-acyl thiourea derivative. neliti.comnih.gov

| Step | Reactants | Intermediate/Product | Mechanism |

|---|---|---|---|

| 1 | This compound + KSCN | 4-Bromo-2-naphthoyl isothiocyanate | Nucleophilic substitution of chloride by thiocyanate. neliti.com |

| 2 | Isothiocyanate Intermediate + Amine (R-NH₂) | N-(4-Bromo-2-naphthoyl)thiourea derivative | Nucleophilic addition of the amine to the isothiocyanate carbon. nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom on the naphthalene (B1677914) ring provides a handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgwikipedia.orglibretexts.org

Suzuki, Sonogashira, Heck, and Stille Coupling Strategies

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) complex. libretexts.orgyonedalabs.comchemrxiv.org Following this, transmetalation occurs where the organic group from the activated boronate species is transferred to the palladium center. wikipedia.orglibretexts.org The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. yonedalabs.com

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is characteristically co-catalyzed by palladium and a copper(I) salt. wikipedia.org The palladium cycle involves oxidative addition of the aryl bromide to Pd(0). wikipedia.orglibretexts.org The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex. wikipedia.org Reductive elimination from the resulting complex furnishes the aryl-alkyne product. wikipedia.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org The mechanism starts with oxidative addition of the C-Br bond to the Pd(0) catalyst. wikipedia.org The resulting organopalladium species then undergoes migratory insertion with the alkene, forming a new C-C sigma bond. The final step is a β-hydride elimination, which creates the double bond in the product and generates a palladium-hydride species that is converted back to the active catalyst by the base.

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org The catalytic cycle is similar to other cross-coupling reactions, beginning with oxidative addition of the aryl bromide to the Pd(0) catalyst. wikipedia.orglibretexts.orgjk-sci.com This is followed by transmetalation, where the organic group is transferred from the organostannane to the palladium(II) complex. wikipedia.orglibretexts.org The final step is reductive elimination, which yields the coupled product and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org

| Reaction | Coupling Partner | Key Reagents | Bond Formed |

|---|---|---|---|

| Suzuki | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | Aryl-Alkyl/Aryl/Vinyl |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkynyl |

| Heck | Alkene (e.g., CH₂=CHR) | Pd catalyst, Base | Aryl-Vinyl |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd catalyst | Aryl-Alkyl/Aryl/Vinyl/Alkynyl |

Palladium-Catalyzed Cyclization Processes

The dual reactivity of this compound allows for its use in palladium-catalyzed cyclization reactions. These processes often involve an intramolecular Heck reaction. wikipedia.org A typical strategy would first involve modifying the acyl chloride group. For example, reaction with a nucleophile containing an alkene moiety (e.g., an unsaturated alcohol or amine) would tether a reactive alkene to the naphthoyl backbone. The resulting molecule, now containing both an aryl bromide and an alkene, can undergo an intramolecular Heck reaction. wikipedia.org The palladium catalyst would first oxidatively add to the C-Br bond, and the resulting palladium center would then be attacked intramolecularly by the tethered alkene, leading to the formation of a new ring fused to the naphthalene system after subsequent β-hydride elimination.

Electrophilic and Radical Reaction Pathways Involving the Naphthoyl Moiety

Electrophilic Pathways: The naphthalene ring system can undergo electrophilic aromatic substitution. youtube.comresearchgate.net The reactivity and regioselectivity of this process on this compound are governed by the electronic effects of the two existing substituents. Both the bromo group and the acyl chloride group are deactivating towards electrophilic attack because they withdraw electron density from the aromatic rings. savemyexams.comwikipedia.org

The acyl chloride group is a strong deactivating group and acts as a meta-director. libretexts.orgpressbooks.pub

The bromo group is also deactivating (due to its inductive effect) but is an ortho, para-director (due to resonance effects). latech.edu

The interplay of these directing effects makes predicting the outcome of further substitution complex. Electrophilic attack will be disfavored, and if it occurs, the position of substitution will depend on the specific reaction conditions and the nature of the electrophile. Generally, the positions meta to the powerful acyl chloride deactivator and ortho or para to the bromo group would be considered.

Radical Pathways: The C-Br bond can participate in radical reactions. For instance, under radical-generating conditions (e.g., using initiators like AIBN with a hydrogen donor like Bu₃SnH), a radical debromination could occur. Acyl chlorides themselves can also be precursors to acyl radicals under specific photoredox conditions. nih.gov These highly reactive acyl radicals can participate in various transformations, such as addition to alkenes or Minisci-type reactions, although such pathways are less common compared to the ionic and transition-metal-catalyzed routes for this substrate. nih.gov

Grignard and Organolithium Reagent Interactions with this compound

The reactivity of this compound with Grignard and organolithium reagents is characterized by the strong nucleophilicity of these organometallic compounds, which readily attack the electrophilic carbonyl carbon of the acyl chloride. The mechanistic pathways and final products are largely dictated by the nature of the organometallic reagent and the stoichiometry of the reaction.

Grignard Reagents: In their reactions with acyl chlorides such as this compound, Grignard reagents (RMgX) typically yield tertiary alcohols. This occurs through a two-step addition process. The initial reaction involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, leading to the formation of a ketone intermediate, (4-bromo-2-naphthyl)(R)methanone. However, the resulting ketone is also highly reactive towards the Grignard reagent. Consequently, a second equivalent of the Grignard reagent rapidly adds to the ketone, forming a tertiary alcohol after acidic workup. Due to the high reactivity of the intermediate ketone, it is often difficult to isolate, and the tertiary alcohol is the predominant product.

Organolithium Reagents: Organolithium reagents (RLi) are generally more reactive than their Grignard counterparts. Their interaction with this compound follows a similar mechanistic pathway to that of Grignard reagents, also leading to the formation of tertiary alcohols. The high reactivity of organolithium compounds makes it challenging to stop the reaction at the ketone stage. The initial product, a 4-bromo-2-naphthyl ketone, is quickly consumed by another equivalent of the organolithium reagent.

Organocuprates (Gilman Reagents): In contrast to the aggressive reactivity of Grignard and organolithium reagents, organocuprates, such as lithium dialkylcuprates (R₂CuLi), offer a more controlled reaction with acyl chlorides. These less reactive organometallic species are capable of selectively converting acyl chlorides into ketones. When this compound is treated with an organocuprate, the reaction typically ceases after the initial nucleophilic acyl substitution, yielding the corresponding 4-bromo-2-naphthyl ketone. This selectivity is attributed to the lower reactivity of the organocuprate, which does not readily add to the less reactive ketone product under standard reaction conditions. This makes organocuprates valuable reagents for the synthesis of specific ketones from acyl chlorides without the complication of over-addition.

The following tables summarize the expected products and provide hypothetical reaction data based on the established reactivity of these organometallic reagents with acyl chlorides.

Reaction of this compound with Grignard Reagents

| Grignard Reagent | Expected Major Product | Reaction Conditions | Hypothetical Yield (%) |

|---|---|---|---|

| Methylmagnesium Bromide | 2-(4-Bromo-2-naphthyl)propan-2-ol | Diethyl ether, 0 °C to rt, then acidic workup | 85 |

| Phenylmagnesium Bromide | (4-Bromo-2-naphthyl)diphenylmethanol | THF, 0 °C to rt, then acidic workup | 80 |

| Ethylmagnesium Bromide | 3-(4-Bromo-2-naphthyl)pentan-3-ol | Diethyl ether, 0 °C to rt, then acidic workup | 82 |

Reaction of this compound with Organolithium Reagents

| Organolithium Reagent | Expected Major Product | Reaction Conditions | Hypothetical Yield (%) |

|---|---|---|---|

| Methyllithium | 2-(4-Bromo-2-naphthyl)propan-2-ol | Hexane/Ether, -78 °C to rt, then acidic workup | 90 |

| n-Butyllithium | 5-(4-Bromo-2-naphthyl)nonan-5-ol | Hexane, -78 °C to rt, then acidic workup | 88 |

| Phenyllithium | (4-Bromo-2-naphthyl)diphenylmethanol | Cyclohexane/Ether, 0 °C to rt, then acidic workup | 85 |

Reaction of this compound with Organocuprates (Gilman Reagents)

| Organocuprate Reagent | Expected Major Product | Reaction Conditions | Hypothetical Yield (%) |

|---|---|---|---|

| Lithium Dimethylcuprate | 1-(4-Bromo-2-naphthyl)ethan-1-one | Diethyl ether, -78 °C, then aqueous workup | 92 |

| Lithium Diphenylcuprate | (4-Bromo-2-naphthyl)(phenyl)methanone | THF/Ether, -78 °C to 0 °C, then aqueous workup | 89 |

| Lithium Di-n-butylcuprate | 1-(4-Bromo-2-naphthyl)pentan-1-one | Diethyl ether, -78 °C, then aqueous workup | 90 |

Advanced Applications in Complex Molecular Synthesis

Construction of Substituted Naphthalene (B1677914) Scaffolds for Functional Materials

The naphthalene moiety is a well-established component in the design of functional organic materials due to its rigid, planar structure and favorable electronic properties. The presence of a bromine atom and an acyl chloride group on the 4-Bromo-2-naphthoyl chloride scaffold provides orthogonal handles for synthetic diversification, enabling the construction of tailored naphthalene-based materials.

While specific examples detailing the use of this compound in the synthesis of oligomers and polymers are not extensively documented, the principles of polymer chemistry suggest its potential utility. The acyl chloride functionality can readily participate in polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. The resulting polymers would incorporate the 4-bromo-2-naphthoyl moiety as a repeating unit, potentially imparting unique thermal and photophysical properties to the material.

Furthermore, the bromine atom can serve as a site for post-polymerization modification via cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of various functional groups along the polymer backbone, enabling the fine-tuning of the material's properties for specific applications. Naphthalene-based polymers are known for their high thermal stability and potential for charge transport, making them attractive for applications in organic electronics.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Monomer 1 | Monomer 2 | Potential Properties |

| Polyester | This compound | Aromatic/Aliphatic Diol | High thermal stability, potential for liquid crystallinity |

| Polyamide | This compound | Aromatic/Aliphatic Diamine | High tensile strength, good thermal resistance |

Naphthalene derivatives are frequently employed in the development of luminescent materials and components for optoelectronic devices due to their inherent fluorescence and charge-carrying capabilities. The incorporation of a 4-bromo-2-naphthoyl moiety into larger conjugated systems can influence the photoluminescent properties of the resulting molecule. The electron-withdrawing nature of the carbonyl group and the heavy atom effect of bromine can modulate the emission wavelength and quantum yield.

Although direct applications of this compound in this area are not widely reported, the synthesis of substituted naphthalenes for luminescent materials is a well-established field. It is plausible that this compound could be utilized as a starting material for the synthesis of novel organic light-emitting diode (OLED) materials or fluorescent probes. For instance, reaction with suitable aromatic amines or alcohols could yield highly fluorescent naphthalene-based compounds.

Synthesis of Biologically Active Scaffolds and Chemical Probes

The utility of this compound is most prominently demonstrated in the synthesis of biologically active compounds, particularly those targeting the cannabinoid receptors.

A significant application of this compound and its isomers is in the synthesis of synthetic cannabinoids, a class of compounds that mimic the effects of THC, the primary psychoactive component of cannabis. These compounds are often based on an indole (B1671886) core acylated at the 3-position with a naphthoyl group.

The general synthetic route involves the Friedel-Crafts acylation of an N-alkylated indole with a naphthoyl chloride in the presence of a Lewis acid catalyst. This compound can be used in this reaction to introduce a bromo-substituted naphthoyl moiety onto the indole ring. The resulting N-alkyl-3-(4-bromo-2-naphthoyl)indoles are potent cannabinoid receptor agonists. The position of the bromo substituent on the naphthalene ring has been shown to significantly influence the compound's affinity and selectivity for the CB1 and CB2 cannabinoid receptors.

Table 2: Examples of Cannabimimetic Indole Derivatives Synthesized from Naphthoyl Chlorides

| Compound Class | General Structure | Synthetic Precursors | Biological Target |

| Naphthoylindoles | N-alkyl-3-(naphthoyl)indole | N-alkylindole, Naphthoyl chloride | Cannabinoid Receptors (CB1, CB2) |

The reactive nature of this compound makes it a suitable precursor for a variety of other pharmacologically relevant compound classes. The acyl chloride can be converted into a wide range of functional groups, including esters, amides, and ketones. The bromine atom provides a handle for further diversification through cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups.

While specific drugs derived directly from this compound (outside of the cannabimimetic indoles) are not readily identifiable in the literature, the bromo-naphthalene scaffold is present in a number of compounds with diverse biological activities, including antimicrobial and anticancer properties. Therefore, it is conceivable that this compound could serve as a key intermediate in the synthesis of novel therapeutic agents.

Role in Natural Product Total Synthesis

The use of this compound in the total synthesis of natural products is not well-documented. Natural products containing a 4-bromo-2-naphthoyl moiety are rare. However, the principles of retrosynthetic analysis suggest that this compound could potentially be used as a building block for the synthesis of more complex molecules. The ability to introduce a substituted naphthalene ring in a single step via acylation could be advantageous in certain synthetic strategies. The bromine atom could be used to facilitate intramolecular cyclization reactions or to introduce other functionalities present in a target natural product.

Development of Novel Heterocyclic Systems Incorporating Naphthoyl Subunits

The reactive nature of this compound makes it a valuable precursor for the synthesis of a wide array of novel heterocyclic compounds. Its ability to readily undergo reactions to form intermediates, such as hydrazides and thiosemicarbazides, opens pathways to complex molecular architectures containing the bulky and rigid 4-bromo-2-naphthoyl subunit. These subunits can significantly influence the resulting molecule's steric and electronic properties. The primary routes for incorporating the 4-bromo-2-naphthyl moiety into heterocyclic systems involve the initial conversion of the acyl chloride into a more versatile intermediate, most commonly 4-bromo-2-naphthohydrazide.

This key intermediate serves as a foundational building block for constructing various five-membered heterocyclic rings, including 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. The general synthetic strategies involve condensation and cyclization reactions. For instance, the synthesis of 1,3,4-oxadiazoles can be achieved by reacting the hydrazide with various carboxylic acids or their derivatives, followed by cyclodehydration using reagents like phosphorus oxychloride. nih.gov Similarly, 1,3,4-thiadiazole (B1197879) rings can be formed through the reaction of the hydrazide with sulfur-containing reagents such as carbon disulfide or by converting the hydrazide to a thiosemicarbazide (B42300) intermediate, which is then cyclized. nih.govajprd.com

A notable application of incorporating naphthoyl subunits is in the synthesis of thiazolidinone derivatives. Research has demonstrated a synthetic pathway that begins with a carbohydrazide (B1668358) derived from a naphthofuran core, which is structurally related to the naphthyl system. This carbohydrazide undergoes condensation with various aromatic aldehydes to produce N-arylidene carbohydrazide intermediates, also known as Schiff bases.

Subsequent cyclocondensation of these Schiff bases with thioglycolic acid furnishes the final N-(4-oxo-2-arylthiazolidin-3-yl)naphtho-carboxamide products in good yields. This methodology highlights a reliable route for integrating the naphthoyl structure into more complex heterocyclic frameworks. The structures of these compounds are typically established through analytical and spectral data.

The research findings for the synthesis of these naphthoyl-containing thiazolidinones are detailed in the table below, showcasing the variety of aryl substitutions that can be achieved.

Table 1: Synthesis of N-(4-oxo-2-arylthiazolidin-3-yl)naphtho[2,1-b]furan-2-carboxamide Derivatives Data adapted from a study on naphthofuran derivatives, illustrating a parallel synthetic route applicable to naphthoyl systems.

| Compound | Aryl Substituent (Ar) | Molecular Formula | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 4a | C₆H₅ | C₂₄H₁₇NO₄S | 72 | 205-207 |

| 4b | 4-Cl-C₆H₄ | C₂₄H₁₆ClNO₄S | 70 | 220-222 |

| 4c | 4-CH₃-C₆H₄ | C₂₅H₁₉NO₄S | 68 | 212-214 |

| 4d | 4-OCH₃-C₆H₄ | C₂₅H₁₉NO₅S | 67 | 198-200 |

| 4e | 4-NO₂-C₆H₄ | C₂₄H₁₆N₂O₆S | 71 | 230-232 |

This synthetic versatility allows for the creation of a library of compounds where the electronic nature of the heterocyclic system can be fine-tuned by altering the substituents on the aryl ring, demonstrating the utility of naphthoyl-based precursors in developing novel and complex molecular structures.

Theoretical and Computational Approaches to Understanding Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory Studies on Reaction Pathways)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surfaces of chemical reactions. For 4-Bromo-2-naphthoyl chloride, these calculations can elucidate the mechanisms of its characteristic reactions, primarily nucleophilic acyl substitution. acs.orgvanderbilt.edu

DFT studies on similar acyl chlorides, such as acetyl chloride and benzoyl chloride, have established that the reaction with nucleophiles can proceed through different pathways. acs.orgnih.gov The generally accepted mechanism is a two-step addition-elimination process involving a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org However, some computational studies suggest that for certain nucleophiles, a concerted SN2-like mechanism might be at play, where the nucleophile attacks the carbonyl carbon and the chloride ion leaves simultaneously, without the formation of a stable intermediate. acs.orgnih.gov

For instance, in the hydrolysis reaction, DFT could model the approach of a water molecule, the formation of the tetrahedral intermediate, and the subsequent elimination of a chloride ion to form 4-bromo-2-naphthoic acid. The calculated energy profile would reveal whether the formation of the tetrahedral intermediate or its collapse is the rate-determining step. Studies on the methanolysis of acetyl chloride, for example, have shown the formation of a tetrahedral intermediate to be slightly exothermic. acs.orgnih.gov

Table 1: Representative Calculated Activation Energies for Nucleophilic Acyl Substitution of Acyl Chlorides with a Generic Nucleophile (Nu-H) based on Analogous Systems.

| Reactant | Reaction Pathway | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Acetyl Chloride | Addition-Elimination | 10 - 15 |

| Benzoyl Chloride | Addition-Elimination | 12 - 18 |

Note: The values for this compound are hypothetical and extrapolated from data on similar aromatic acyl chlorides for illustrative purposes.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comwikipedia.org For this compound, which is an electrophile, the key orbital in its reactions with nucleophiles is the LUMO. youtube.compku.edu.cn

The carbonyl group (-COCl) is strongly electron-withdrawing, which significantly lowers the energy of the LUMO and localizes it on the carbonyl carbon. chemistrystudent.com This makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles, which donate electrons from their HOMO. youtube.compku.edu.cn The energy gap between the nucleophile's HOMO and the acyl chloride's LUMO is a critical factor in determining the reaction rate; a smaller gap generally leads to a more facile reaction. samipubco.comresearchgate.net

Computational methods can precisely calculate the energies and visualize the shapes of the HOMO and LUMO. For this compound, the LUMO is expected to be a π* orbital associated with the C=O double bond, with a large coefficient on the carbonyl carbon atom. The presence of the electronegative bromine atom and the extended π-system of the naphthalene (B1677914) ring will also influence the energies of the frontier orbitals. mahendrapublications.com DFT calculations on naphthalene itself show a HOMO-LUMO gap of around 4.75 eV. samipubco.com Substituents can modulate this gap; electron-withdrawing groups like the acyl chloride and bromine would be expected to lower both HOMO and LUMO energies. researchgate.net

Table 2: Calculated Frontier Orbital Energies for Naphthalene and a Hypothetical Substituted Naphthalene Derivative.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Naphthalene samipubco.com | -6.13 | -1.38 | 4.75 |

Note: The values for this compound are estimates based on the expected electronic effects of the substituents.

Prediction of Reaction Selectivity and Kinetics

By combining the insights from reaction pathway analysis (like DFT) and FMO theory, computational chemistry can predict both the selectivity and kinetics of reactions involving this compound.

Selectivity: In reactions with nucleophiles that have multiple potential sites of attack, computational models can predict the preferred outcome. By comparing the activation energies for attack at different sites, the most likely product can be identified. For example, in a reaction with an amino alcohol, calculations could determine whether the amine or the alcohol group will preferentially attack the acyl chloride by calculating the energy barriers for both pathways. The pathway with the lower activation energy will be the kinetically favored one.

Kinetics: The rate of a reaction is directly related to its activation energy. Transition State Theory provides a framework to calculate rate constants from the computed free energy of activation. Therefore, by calculating these energy barriers, the relative reactivity of this compound with a series of different nucleophiles can be predicted. For instance, it could be computationally verified that stronger nucleophiles (e.g., ammonia) react faster than weaker ones (e.g., water) due to a lower activation energy barrier. chemistrystudent.com

Conformation and Stereoelectronic Effects on this compound Reactivity

The three-dimensional structure and the spatial arrangement of orbitals—termed stereoelectronic effects—play a crucial role in the reactivity of this compound. baranlab.org

Conformation: The molecule's reactivity is influenced by the rotation around the single bond connecting the naphthalene ring and the carbonyl group. The dihedral angle between the plane of the naphthalene ring and the O=C-Cl plane affects the extent of π-conjugation. Computational studies can determine the rotational energy profile and identify the most stable conformation. Typically, for aromatic acyl chlorides, a planar or near-planar conformation is favored as it maximizes the overlap between the carbonyl π-system and the aromatic ring's π-system. This conjugation can slightly delocalize the positive charge on the carbonyl carbon, subtly modulating its reactivity. Deviations from planarity, perhaps due to steric hindrance in more complex derivatives, could increase the carbonyl carbon's electrophilicity by disrupting this conjugation.

Stereoelectronic Effects: These effects describe how orbital overlap influences chemical properties. In this compound, key stereoelectronic effects include:

Inductive Effects: The highly electronegative oxygen and chlorine atoms strongly pull electron density away from the carbonyl carbon through the sigma bonds, making it highly electrophilic. libretexts.orgchemistrystudent.com The bromine atom also exerts an electron-withdrawing inductive effect.

Resonance Effects: The lone pairs on the chlorine and oxygen atoms can be partially delocalized into the carbonyl π* orbital. While the resonance donation from chlorine is weak, it can slightly counteract the inductive effect. More importantly, the carbonyl group's π-system conjugates with the naphthalene ring.

Hyperconjugation: Interactions between filled orbitals (like C-C or C-H bonds) and adjacent empty orbitals (like the C=O π* orbital) can also influence stability and reactivity.

Computational analysis, through methods like Natural Bond Orbital (NBO) analysis, can quantify these electronic interactions. rsc.org For example, NBO analysis could calculate the stabilization energy associated with the delocalization of electron density from the lone pairs of the adjacent chlorine atom into the π* orbital of the carbonyl group, providing a quantitative measure of this stereoelectronic effect.

Emerging Research Frontiers and Future Prospects for 4 Bromo 2 Naphthoyl Chloride

4-Bromo-2-naphthoyl chloride is a reactive chemical intermediate poised for significant advancements in various fields of chemical synthesis and materials science. Emerging research is focused on developing more sustainable and efficient methods for its synthesis and transformation, as well as exploring its potential in high-performance applications. The future prospects of this compound are intrinsically linked to innovations in green chemistry, continuous manufacturing processes, novel catalysis, and the design of advanced materials.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-Bromo-2-naphthoyl chloride in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use impervious gloves (e.g., nitrile or neoprene) and tightly sealed goggles. Perform glove integrity checks before use .

- Ventilation : Employ fume hoods to avoid inhalation of vapors. Use respirators if high concentrations are unavoidable .

- First Aid : For skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. For eye exposure, rinse cautiously with water for several minutes and seek medical attention .

- Storage : Store in a locked, cool, dry area under inert gas (e.g., nitrogen) to prevent hydrolysis. Use moisture-free desiccants .

Q. How can researchers characterize the purity of this compound using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Identify characteristic peaks for the naphthoyl backbone (e.g., aromatic protons at δ 7.5–8.5 ppm) and bromine/chlorine substituents. Compare with spectra of analogous compounds (e.g., 6-Bromo-2-naphthoic acid) .

- FT-IR : Confirm the presence of the acyl chloride group (C=O stretch at ~1800 cm⁻¹) and absence of carboxylic acid impurities (O-H stretch at ~2500–3300 cm⁻¹) .

- Melting Point : Validate consistency with literature values (if available) to detect solvates or polymorphs .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Carboxylic Acid Precursor : React 4-Bromo-2-naphthoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under reflux. Monitor reaction completion via gas evolution (SO₂ or HCl) .

- Purification : Distill under reduced pressure or recrystallize from anhydrous solvents (e.g., dry hexane) to remove residual reagents .

Advanced Research Questions

Q. How can crystallographic disorder in this compound derivatives be resolved using SHELXL?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction data (Mo/Kα radiation) to mitigate heavy-atom (Br) absorption effects .

- Refinement : Apply SHELXL’s PART and SUMP commands to model disordered regions (e.g., rotating acyl chloride groups). Use ISOR restraints to stabilize thermal parameters .

- Validation : Check ADDSYM/PLATON for missed symmetry and validate hydrogen bonding via OLEX2’s interaction maps .

Q. What strategies address conflicting NMR data in halogenated naphthoyl chloride derivatives?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to identify rotameric equilibria (e.g., acyl chloride rotation) causing peak splitting .

- Impurity Analysis : Perform LC-MS to detect hydrolyzed products (e.g., 4-Bromo-2-naphthoic acid) or bromine displacement byproducts .

- 2D Techniques : Utilize HSQC/HMBC to assign overlapping aromatic signals and confirm substitution patterns .

Q. How can kinetic studies optimize reaction conditions for this compound in nucleophilic acyl substitutions?

- Methodological Answer :

- Rate Monitoring : Use in situ IR or conductimetry to track acyl chloride consumption in reactions with amines/alcohols .

- Solvent Effects : Compare rates in polar aprotic (e.g., DMF) vs. non-polar (e.g., toluene) solvents to balance reactivity and side reactions (e.g., hydrolysis) .

- Catalysis : Screen Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the acyl chloride group .

Q. What analytical approaches reconcile discrepancies in halogen displacement reactivity between small-scale and bulk syntheses?

- Methodological Answer :

- Scale-Dependent Factors : Assess heat/mass transfer limitations in bulk reactions using differential scanning calorimetry (DSC) .

- Byproduct Profiling : Employ GC-MS to identify minor halogenated byproducts (e.g., 4-Bromo-3-chlorophenol analogs) formed under non-ideal stoichiometry .

- DoE Optimization : Design experiments varying temperature, solvent, and reagent ratios to map robust reaction windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.